Cas no 1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid)

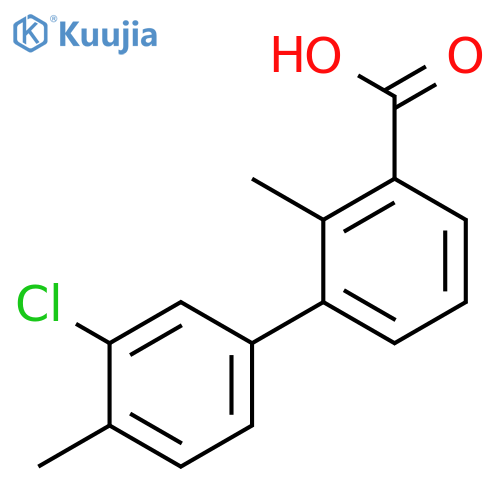

1261928-75-9 structure

商品名:3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid

CAS番号:1261928-75-9

MF:C15H13ClO2

メガワット:260.715523481369

MDL:MFCD18320773

CID:2764113

PubChem ID:53226672

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-CHLORO-4-METHYLPHENYL)-2-METHYLBENZOIC ACID

- 1261928-75-9

- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%

- AKOS017552618

- DTXSID70690290

- MFCD18320773

- 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid

- 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid

-

- MDL: MFCD18320773

- インチ: InChI=1S/C15H13ClO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)

- InChIKey: QBQZUCDTWHHSMG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 260.0604073Da

- どういたいしつりょう: 260.0604073Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 37.3Ų

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327975-5g |

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |

1261928-75-9 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB327975-5 g |

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; . |

1261928-75-9 | 95% | 5g |

€1159.00 | 2023-04-26 |

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261928-75-9)

清らかである:99%

はかる:5g

価格 ($):687.0